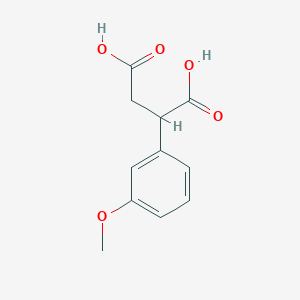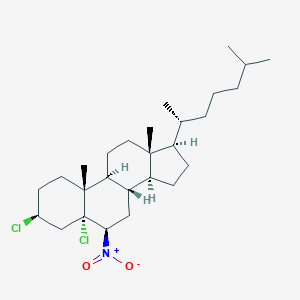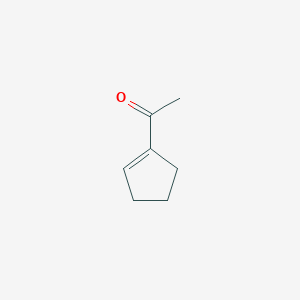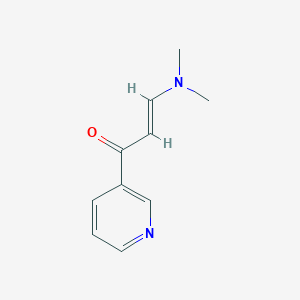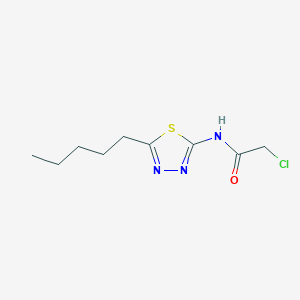
2-chloro-N-(5-pentyl-1,3,4-thiadiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 2-chloro-N-(5-pentyl-1,3,4-thiadiazol-2-yl)acetamide is a heterocyclic compound that is derived from thiadiazole. Thiadiazoles are a class of compounds known for their diverse range of biological activities, including antimicrobial properties. The specific structure of this compound includes a thiadiazole ring substituted with a pentyl chain and a chloroacetamide group, which may contribute to its potential as a bioactive molecule.
Synthesis Analysis
The synthesis of related compounds has been described in the literature. For instance, the reaction of 5-pentadecyl-1,3,4-thiadiazol-2-amine with ethyl cyanoacetate leads to the formation of 2-cyano-N-(5-pentadecyl-1,3,4-thiadiazol-2-yl)acetamide, which can then be used to synthesize various heterocyclic derivatives with different rings such as coumarin, pyrazole, thiazole, pyridine, pyrimidine, and thiophene . This suggests that a similar approach could be used to synthesize the compound , with modifications to the length of the alkyl chain and the functional groups involved.
Molecular Structure Analysis
The molecular structure of a related compound, 2-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide, has been characterized by crystallography. In this structure, the chlorophenyl ring is oriented at a slight angle to the thiazole ring, and molecules are linked via intermolecular interactions to form chains in the crystal . This information provides insight into how chloroacetamide-substituted thiadiazoles might interact in the solid state, which could be relevant for understanding the physical properties and reactivity of 2-chloro-N-(5-pentyl-1,3,4-thiadiazol-2-yl)acetamide.
Chemical Reactions Analysis
While specific reactions of 2-chloro-N-(5-pentyl-1,3,4-thiadiazol-2-yl)acetamide are not detailed in the provided papers, the literature on similar compounds can offer some predictions. The presence of the chloroacetamide group could make the compound a candidate for further functionalization through nucleophilic substitution reactions. Additionally, the heterocyclic thiadiazole core could engage in various chemical transformations, potentially leading to the formation of new rings or the introduction of additional functional groups .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-chloro-N-(5-pentyl-1,3,4-thiadiazol-2-yl)acetamide can be inferred from related compounds. For example, the synthesis of nonionic surface active agents from similar molecules suggests that these compounds may exhibit surface activity, which could be relevant for applications in detergents or emulsifiers . The antimicrobial activity of related compounds also indicates that 2-chloro-N-(5-pentyl-1,3,4-thiadiazol-2-yl)acetamide might possess similar bioactive properties, which could be explored for potential use in antibacterial applications .
Scientific Research Applications
Structural Analysis and Intermolecular Interactions
Compounds related to 2-chloro-N-(5-pentyl-1,3,4-thiadiazol-2-yl)acetamide, such as those with difluoromethyl groups and halophenyl groups, have been structurally characterized to reveal 'V' shaped molecular configurations and a variety of intermolecular interactions. These interactions, including hydrogen bonds and π interactions, contribute to the formation of 3-D arrays in the crystal structures of these compounds. Such detailed structural analyses are fundamental in understanding the chemical properties and potential applications of these molecules in material science and molecular engineering (Boechat et al., 2011).
Synthesis Techniques and Derivative Compounds
Research has focused on synthesizing novel derivatives of 1,3,4-thiadiazole compounds using various catalytic methods. For example, N-(5-aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide derivatives were efficiently synthesized through carbodiimide condensation. These methodologies facilitate the creation of a diverse array of thiadiazole derivatives with potential applications in pharmaceuticals and agrochemicals due to their structural diversity and bioactive properties (Yu et al., 2014).
Biological Activities and Therapeutic Potentials
Thiadiazole derivatives, including those structurally related to 2-chloro-N-(5-pentyl-1,3,4-thiadiazol-2-yl)acetamide, have been explored for their antitumor and antioxidant properties. The synthesis of various N-substituted-2-amino-1,3,4-thiadiazoles has led to compounds exhibiting promising activities in preliminary screenings. Such research underscores the therapeutic potential of thiadiazole derivatives in developing new anticancer and antioxidant agents (Hamama et al., 2013).
Safety And Hazards
The safety information for this compound includes several hazard statements: H315, H318, H335 . These codes correspond to specific hazards associated with the compound. Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P310, P312, P332+P313, P362, P403+P233, P405, P501 . These codes provide guidance on how to handle the compound safely.
properties
IUPAC Name |
2-chloro-N-(5-pentyl-1,3,4-thiadiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14ClN3OS/c1-2-3-4-5-8-12-13-9(15-8)11-7(14)6-10/h2-6H2,1H3,(H,11,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDVDUFOQEMNCNF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=NN=C(S1)NC(=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10367974 |
Source


|
| Record name | 2-Chloro-N-(5-pentyl-1,3,4-thiadiazol-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10367974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(5-pentyl-1,3,4-thiadiazol-2-yl)acetamide | |
CAS RN |
15777-49-8 |
Source


|
| Record name | 2-Chloro-N-(5-pentyl-1,3,4-thiadiazol-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10367974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


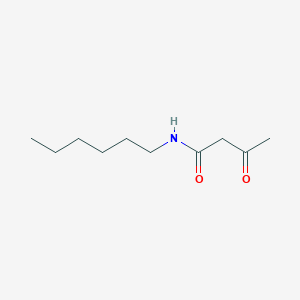
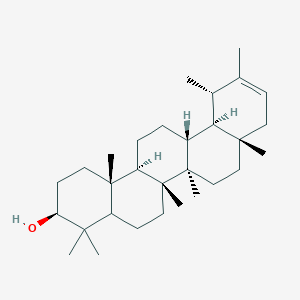
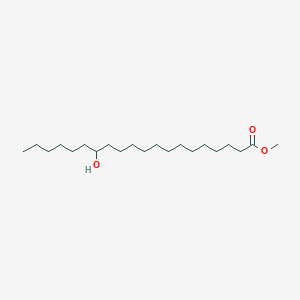
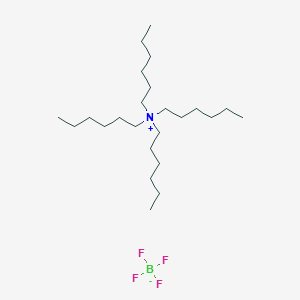
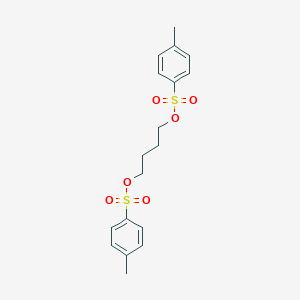
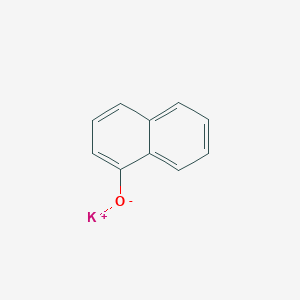
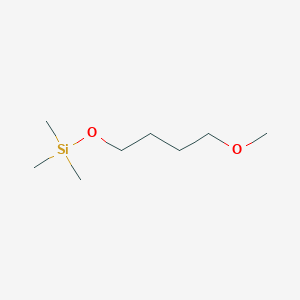

![8-(2-Pyrimidinyl)-8-aza-5-azoniaspiro[4,5]decane bromide](/img/structure/B107874.png)
